molecular formula C12H9N3S B8686494 2-(Pyridin-2-yl)-5-aminobenzothiazole CAS No. 61352-24-7

2-(Pyridin-2-yl)-5-aminobenzothiazole

Cat. No.: B8686494
CAS No.: 61352-24-7
M. Wt: 227.29 g/mol
InChI Key: IXKOSIVMZLCTGT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-5-aminobenzothiazole is a heterocyclic compound that features both a pyridine ring and a benzothiazole ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5-aminobenzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of 2-aminothiophenol with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5-aminobenzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

2-(Pyridin-2-yl)-5-aminobenzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-5-aminobenzothiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-5-aminobenzothiazole is unique due to the presence of both a pyridine and a benzothiazole ring, which can confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

61352-24-7

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazol-5-amine

InChI

InChI=1S/C12H9N3S/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2

InChI Key

IXKOSIVMZLCTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

PPA (500 g) is added to picolinic acid (24.6 g, 0.2 mol) and sodium 2-amino-4-nitrothiophenoxide (47 g, 0.2 mol). The mixture is heated at 120-130° C. for 6 hours. The resulting mixture is cooled and NaOH is added dropwise (pH=10). The product is filtered off and washed with water. The 2-(2-pyridyl)-5-nitrobenzothiazole is recrystallized from 9/1 isopropyl ether/methanol and is added to a solution of tin dichloride (61.6 g, 0.273 mol) in conc. HCl (50 ml) at 0° C. This mixture is heated at 95° C. for 120 minutes. It is cooled and NaOH is added dropwise (pH=10). The resulting mixture is extracted with chloroform and the combined organic phases are extracted with 0.5M HCl. The acidic aqueous phases are combined, basified with NaOH (pH=10) and extracted with ethyl acetate. The extracts are washed with water and evaporated. The solid obtained is recrystallized from isopropyl ether. Yield: 3.6 g; Rf (9/1 chloroform/methanol): 0.45; IR (KBr): 3400, 3325, 3215, 1590, 1430, 1320, 780 cm−1.
Quantity
24.6 g
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reactant
Reaction Step One
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47 g
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reactant
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0 (± 1) mol
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reactant
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61.6 g
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reactant
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50 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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